

In Vivo Showdown: (R)-VT104 versus its S-enantiomer for TEAD Inhibition

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Compound of Interest

Compound Name: (R)-VT104

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A Comparative Guide for Researchers in Oncology and Drug Development

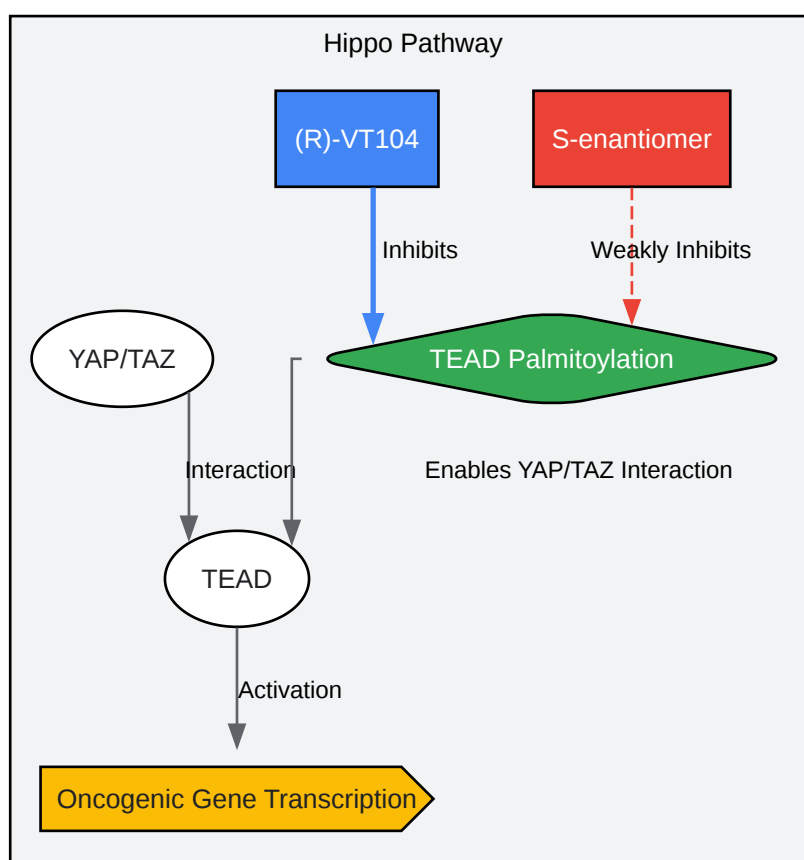
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies.[1] At the core of this pathway's oncogenic output lies the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. The small molecule VT104 has been identified as a potent pan-TEAD inhibitor that functions by blocking the crucial auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3] This guide provides an in-depth in vivo comparison of the pharmacological activity of the two enantiomers of VT104: the active (R)-enantiomer and its less active S-enantiomer counterpart. For clarity in this guide, and based on the available literature, the potent, biologically active enantiomer is referred to as **(R)-VT104** (analogous to VT107), while the significantly less active enantiomer is referred to as the S-enantiomer (analogous to VT106).[2]

Mechanism of Action: A Tale of Two Enantiomers

(R)-VT104 and its S-enantiomer are designed to bind to the central lipid pocket of TEAD proteins. This binding event sterically hinders the auto-palmitoylation of a conserved cysteine residue within the TEAD protein. This covalent attachment of a palmitate group is a prerequisite for the stable interaction between TEAD and the YAP/TAZ co-activators. By preventing this, **(R)-VT104** effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional

complex, leading to the downregulation of downstream target genes responsible for cell proliferation and survival, such as CTGF and CYR61.

In stark contrast, the S-enantiomer exhibits significantly weaker inhibitory activity against TEAD auto-palmitoylation. This dramatic difference in potency between the two enantiomers underscores the specific and stereoselective nature of the interaction with the TEAD lipid pocket, making the S-enantiomer an ideal negative control for in vitro and in vivo studies to confirm the on-target effects of **(R)-VT104**.



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Caption: Signaling pathway of **(R)-VT104** and its S-enantiomer targeting TEAD.

In Vivo Efficacy: A Clear Distinction in Antitumor Activity

The differential activity of the VT104 enantiomers is most pronounced in in vivo models of cancer. Studies in xenograft models of human mesothelioma, a cancer type often characterized by dysregulation of the Hippo pathway, have demonstrated the potent antitumor effects of **(R)-VT104**.

Parameter	(R)-VT104 (analogous to VT104/VT107)	S-enantiomer (analogous to VT106)	Reference
Tumor Growth Inhibition	Significant dose- dependent inhibition and tumor regression observed.	No significant impact on tumor growth or cell viability.	
Effective Dose	1-3 mg/kg, administered orally once daily, showed significant efficacy.	Not established due to lack of significant in vivo activity.	
Pharmacodynamic Effects	Dose-dependent downregulation of TEAD target genes (CTGF, CYR61).	No significant effect on TEAD target gene expression.	

Pharmacokinetic Profile

While comprehensive head-to-head pharmacokinetic data for both enantiomers in the same study is limited, available information for the active enantiomer, **(R)-VT104**, indicates favorable properties for in vivo applications.

Parameter	(R)-VT104 (analogous to VT104)	S-enantiomer (analogous to VT106)	Reference
Oral Bioavailability	Excellent (F = 78%)	Data not available	
Half-life (T _{1/2})	Long (24.2 hours in mice)	Data not available	

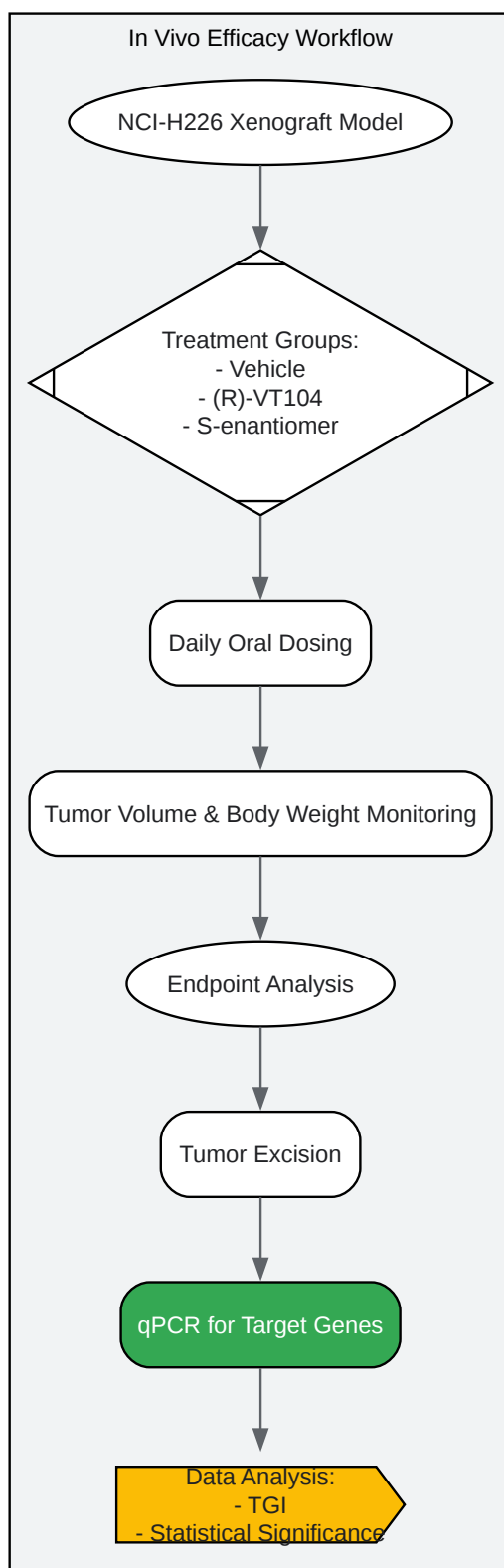
The excellent oral bioavailability and long half-life of **(R)-VT104** contribute to its robust in vivo efficacy with once-daily dosing.

Experimental Protocols

Below are summarized methodologies for key in vivo experiments cited in the comparison of **(R)-VT104** and its S-enantiomer.

In Vivo Efficacy Studies in Xenograft Models

- **Animal Model:** NCI-H226 human mesothelioma cell line-derived xenograft (CDX) model in immunocompromised mice.
- **Compound Formulation:** Compounds were formulated for oral administration in a vehicle such as 5% DMSO + 10% Solutol + 85% D5W.
- **Dosing Regimen:** Once daily oral administration of **(R)-VT104** at doses ranging from 1 to 10 mg/kg. The S-enantiomer was used as a negative control, typically at a comparable dose to the active enantiomer.
- **Efficacy Endpoints:** Tumor volume was measured regularly to determine tumor growth inhibition (TGI). Body weight was monitored to assess toxicity.
- **Pharmacodynamic Analysis:** At the end of the study, tumors were excised for qPCR analysis of TEAD target genes (CTGF, CYR61) to confirm target engagement.



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Caption: Experimental workflow for in vivo efficacy studies.

Pharmacokinetic Studies

- Animal Model: Mice.
- Compound Administration: Intravenous and oral administration of the compounds.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Compound concentrations in plasma were quantified using LC/MS-MS.
- Data Analysis: Pharmacokinetic parameters such as bioavailability (F) and half-life (T_{1/2}) were calculated using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The in vivo comparison of **(R)-VT104** and its S-enantiomer provides a clear demonstration of the stereospecificity required for potent inhibition of the TEAD family of transcription factors. **(R)-VT104** is a highly effective, orally bioavailable inhibitor with significant antitumor activity in preclinical models of mesothelioma. In contrast, its S-enantiomer is largely inactive in vivo, serving as a valuable tool to validate that the observed anti-cancer effects of **(R)-VT104** are due to its on-target inhibition of TEAD auto-palmitoylation. These findings underscore the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD axis with precisely engineered small molecules like **(R)-VT104**.

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